2,3-Dibenzyl-1,3-butadiene
Description
The Strategic Significance of 1,3-Diene Architectures in Organic Synthesis
The 1,3-diene motif is a cornerstone in the field of organic synthesis, serving as a versatile building block for the assembly of complex molecular architectures. mdpi.comresearchgate.net These structures are not only prevalent in numerous natural products and biologically active drug candidates but are also crucial intermediates in industrial chemistry. mdpi.comjuniperpublishers.com The unique electronic properties and reactivity of conjugated dienes allow them to participate in a wide array of chemical transformations. nih.gov
One of the most fundamental and widely studied reactions involving 1,3-dienes is the Diels-Alder reaction, a powerful [4+2] cycloaddition that constructs six-membered rings with a high degree of stereocontrol. nih.govnih.gov This reaction provides direct access to cyclic and polycyclic systems that form the core of many important molecules. researchgate.net Beyond cycloadditions, the reactivity of 1,3-dienes has been extensively explored in transformations such as polymerizations, conjugate additions, asymmetric hydrofunctionalizations, and various transition-metal-catalyzed cross-coupling and C-H functionalization reactions. mdpi.comnih.gov The ability to selectively functionalize the diene core enables the rapid generation of highly functionalized synthetic intermediates, which is economically and environmentally impactful. nih.govacs.org The development of stereoselective methods for constructing the 1,3-diene moiety itself is also a significant area of research, with prominent strategies including olefination reactions, transition-metal-catalyzed cross-couplings, and rearrangements of enynes, alkynes, or allenes. mdpi.commdpi.com
Influence of Remote Substituents on Diene Reactivity and Electronic Structure
The reactivity and electronic properties of a 1,3-diene are profoundly influenced by the nature and position of its substituents. These substituents can exert control through a combination of steric and electronic effects, dictating the chemo-, regio-, and stereoselectivity of reactions. acs.org For instance, in Diels-Alder reactions, both electron-donating and electron-withdrawing groups on the diene can alter the energy levels of its frontier molecular orbitals (HOMO and LUMO), thereby affecting the reaction rate and selectivity. mdpi.com
Studies on substituted dienes have shown that even remote substituents, which are not directly attached to the conjugated system, can have an unprecedented influence on reactivity and stereoselectivity. acs.orgconsensus.app These effects can be transmitted through the molecular framework via inductive effects or more complex orbital interactions. researchgate.net For example, the introduction of bulky groups can sterically hinder one face of the diene, directing an incoming reagent to the opposite face. acs.org Electronic factors from substituents can control the reaction pathway, determining which double bond of a substituted diene participates in a reaction. acs.org The interplay between the diene's substituents, the reaction partner, and the catalyst system is crucial for achieving high selectivity in product formation. nih.govacs.org Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for rationalizing the electrophilic and nucleophilic behavior of substituted dienes and understanding the electronic nature of transition states in their reactions. acs.orgnih.gov
Contextualizing 2,3-Dibenzyl-1,3-butadiene within the Landscape of Functionalized Dienes
This compound is a disubstituted diene featuring benzyl (B1604629) groups at the C2 and C3 positions of the butadiene backbone. This specific substitution pattern places it within the class of cross-conjugated dienes, where the substituents are attached to the internal carbons of the diene system. The presence of the two benzyl groups significantly influences the molecule's steric and electronic properties, distinguishing its reactivity from that of terminal (1,4-disubstituted) or single-substituted dienes.
The compound is recognized as a useful research chemical and building block in organic synthesis. It participates in cycloaddition reactions, for instance, with donor-stabilized silylenes and 1,2-diketones to yield the corresponding cycloadducts. chemicalbook.com Furthermore, it can be utilized in the dienyl-Pauson-Khand reaction with suitable alkynes to form cyclopentenones and is involved in the synthesis of η³:η¹-allylalkoxynickel complexes. chemicalbook.comresearchgate.net The synthesis of 2,3-disubstituted 1,3-butadienes, including diaryl derivatives like the closely related 2,3-diphenyl-1,3-butadiene (B1231347), can be achieved through various methods, such as the dehydration of corresponding diols or via coupling reactions. orgsyn.orgresearchgate.net
The structural data for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 62640-74-8 |
| Molecular Formula | C₁₈H₁₈ |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | (3-benzyl-2-methylidenebut-3-enyl)benzene |
| Melting Point | 86-88 °C |
| Boiling Point | 359.3±22.0 °C (Predicted) |
| Monoisotopic Mass | 234.14085 Da |
Table 1: Physicochemical Properties of this compound. Data sourced from chemicalbook.comguidechem.comuni.lu.
The reactivity of 2,3-disubstituted dienes is a subject of theoretical and experimental investigation. For example, studies on the Diels-Alder reactivity of 2,3-disubstituted butadienes provide insight into how substituents at these positions affect cycloaddition mechanisms. acs.orgjlu.edu.cn The benzyl groups in this compound, with their steric bulk and aromatic rings, are expected to play a significant role in directing the approach of reagents and stabilizing intermediates, making it a valuable substrate for exploring the synthesis of complex, sterically hindered molecular frameworks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-benzyl-2-methylidenebut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-15(13-17-9-5-3-6-10-17)16(2)14-18-11-7-4-8-12-18/h3-12H,1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJMHZWHWRYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393398 | |
| Record name | 2,3-Dibenzyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62640-74-8 | |
| Record name | 2,3-Dibenzyl-1,3-butadiene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50393398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibenzyl-1,3-butadiene | |
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Reactivity Profiles and Mechanistic Investigations of 2,3 Dibenzyl 1,3 Butadiene
Cycloaddition Reactions of 2,3-Dibenzyl-1,3-butadiene
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single step. The reactivity of this compound in such transformations is a subject of significant interest, particularly in the context of Diels-Alder reactions.
Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.org It involves the reaction of a conjugated diene with a dienophile, an alkene or alkyne. atc.io The reaction of this compound in this context has been explored, revealing insights into its reactivity and the factors that govern the outcomes of these cycloadditions.
The regioselectivity of the Diels-Alder reaction becomes relevant when both the diene and dienophile are unsymmetrical, leading to the possibility of forming different constitutional isomers. masterorganicchemistry.com In the case of this compound, which is a symmetrically substituted diene, reactions with symmetrical dienophiles yield a single regioisomer. However, with unsymmetrical dienophiles, the reaction can potentially lead to different regioisomers. The stereochemical outcome of the Diels-Alder reaction is also a critical aspect. The reaction is stereospecific, meaning that the stereochemistry of the reactants is preserved in the product. libretexts.org A key principle governing the stereochemistry is the Alder endo rule, which states that the endo transition state is generally favored over the exo transition state. wikipedia.org This preference is often attributed to secondary orbital interactions between the substituents on the dienophile and the developing pi-system of the diene in the transition state. However, the exo product can sometimes be favored, particularly when the reaction is reversible and under thermodynamic control, as the exo isomer is typically more stable. libretexts.org
In the cycloaddition of 1-nitrocyclohexene (B1209902) with a range of dienes, including 2,3-diphenyl-1,3-butadiene (B1231347), a related compound, the initial cis-fused Diels-Alder adduct can be converted to a trans-fused dehydrodecalin with diastereoselectivity. nih.gov This suggests that subsequent transformations of the initial adduct can lead to different stereochemical outcomes.
The mechanism of the Diels-Alder reaction is a subject of ongoing investigation. It is generally considered to be a concerted process, where all bond-forming and bond-breaking events occur in a single transition state. libretexts.orgresearchgate.net This concerted pathway is supported by the high stereospecificity of the reaction. However, under certain conditions, a stepwise mechanism involving a diradical or zwitterionic intermediate may become competitive. researchgate.nettsijournals.com
Computational studies on the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile (B1666552) have shown that the concerted reaction is favored over the diradical pathway by 2.5 kcal/mol. nih.gov Experimentally, this reaction yields both the cycloadduct and a copolymer, suggesting that both pathways may be accessible. nih.gov The energy difference between concerted and stepwise pathways can be small in some cases, and factors such as substituent effects and the nature of the dienophile can influence the preferred mechanism. nih.govnih.gov For instance, in dehydro-Diels-Alder reactions involving diynes, the energy difference between the concerted and stepwise pathways diminishes, making the stepwise mechanism more competitive. nih.gov
The electronic properties of the dienophile play a crucial role in the rate and mechanism of the Diels-Alder reaction. masterorganicchemistry.com In a "normal demand" Diels-Alder reaction, the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. Conversely, in an "inverse-demand" Diels-Alder reaction, the dienophile has electron-donating groups, and the diene has electron-withdrawing groups. wikipedia.org
The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction rate. libretexts.org This is because these groups enhance the electrophilicity of the dienophile, making it more reactive towards the nucleophilic diene. The reaction of 2,3-diphenyl-1,3-butadiene, a compound structurally similar to this compound, has been studied with various dienophiles, including maleic anhydride (B1165640) and acetylene (B1199291) dicarboxylic ester, which are electron-poor. researchgate.net The polar nature of the Diels-Alder reaction is enhanced when there is a significant electronic mismatch between the diene and the dienophile, which can lead to a more asynchronous or even stepwise mechanism. uchile.cl
The table below summarizes the general impact of dienophile electronic properties on the Diels-Alder reaction.
| Dienophile Electronic Property | Effect on Reaction Rate | Predominant Mechanism | Example Dienophiles |
|---|---|---|---|
| Electron-Withdrawing Groups | Accelerates | Normal Demand (Concerted) | Maleic anhydride, Acrylonitrile, Methyl acrylate |
| Electron-Donating Groups | Decelerates (in normal demand) | Inverse Demand (if diene is electron-poor) | Enol ethers, Enamines |
| Neutral (e.g., Ethylene) | Slow | Concerted | Ethylene, Simple alkenes |
Exploration of Other Cycloaddition Pathways
While the Diels-Alder reaction is the most prominent cycloaddition for 1,3-dienes, other pathways are also possible. These include [2+2] cycloadditions, which form four-membered rings, and [3+2] cycloadditions. mdpi.com Conjugated nitrodienes, for example, can participate in [3+2] cycloaddition reactions to form bis-heterocyclic systems. mdpi.com The specific reactivity of this compound in these alternative cycloaddition pathways is an area for further investigation.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a versatile platform for the transformation of 1,3-dienes, enabling a wide range of reactions that are not accessible through traditional methods. rsc.org These transformations often involve the formation of metal-diene complexes, which can then undergo various reactions such as hydrofunctionalization, dimerization, and polymerization.
Palladium-catalyzed telomerization is a significant industrial process that utilizes 1,3-butadiene (B125203) to produce valuable chemicals. rsc.org This reaction involves the dimerization of the diene with the simultaneous addition of a nucleophile. rsc.org Other transition metals, such as titanium, have been used in the difunctionalization of 1,3-butadiene. dlut.edu.cn For instance, a dual photoredox and titanium catalysis system has been developed for the three-component aldehyde allylation using 1,3-butadiene as an allyl group source. dlut.edu.cn This reaction proceeds with high regio- and diastereoselectivity. dlut.edu.cn
The copolymerization of 1,3-butadiene with substituted butadienes, catalyzed by transition metal complexes, is another important area of research. rsc.org For example, a CpTiCl₃/MAO coordination polymerization system has been used to copolymerize 1,3-butadiene with phenyl-substituted 1,3-butadienes. rsc.org The specific applications of transition metal catalysis to this compound are not extensively documented in the provided search results, but the general principles of diene transformations suggest that it would be a viable substrate for a variety of metal-catalyzed reactions.
The following table provides a summary of some transition metal-catalyzed transformations of 1,3-dienes.
| Transformation | Catalyst | Description |
|---|---|---|
| Telomerization | Palladium | Dimerization with addition of a nucleophile. |
| Aldehyde Allylation | Titanium (dual catalysis) | Three-component reaction to form allylic 1,3-thioalcohols. dlut.edu.cn |
| Copolymerization | Titanium | Formation of copolymers with other dienes. rsc.org |
Oxidative Cyclization Reactions Mediated by Nickel(0) Complexes
The oxidative cyclization of 1,3-dienes mediated by nickel(0) complexes is a significant transformation in organic synthesis. This process typically involves the coupling of a diene with an unsaturated partner, such as a carbonyl group, to form a metallacyclic intermediate. nih.gov In the context of this compound, its steric bulk plays a crucial role in the stability and isolation of key intermediates within the catalytic cycle. acs.orgacs.org The reaction mechanism is proposed to initiate with the oxidative coupling of the 1,3-diene and a carbonyl compound to a Ni(0) center, resulting in the formation of a nickel(II) complex. nih.gov
A key intermediate formed during the nickel-catalyzed oxidative coupling of a 1,3-diene and a carbonyl group is the η3:η1-allylalkoxynickel(II) complex. nih.gov The characterization of these intermediates is fundamental to understanding the reaction mechanism. However, they are often prone to undergo a reverse reaction, making their isolation challenging. acs.org Research has shown that the isolation of these crucial intermediates is facilitated by using sterically demanding substrates. The use of a "heavier" butadiene, specifically this compound, in conjunction with a ketone like benzophenone, has proven effective in stabilizing the η3:η1-allylalkoxynickel complex, thereby permitting its isolation and characterization. acs.orgacs.org This stability is attributed to the steric hindrance provided by the benzyl (B1604629) groups, which likely disfavors the dissociation pathways that lead to the reverse reaction.
Two primary strategies for this purpose include:
Reaction with Organozinc Reagents: The addition of dimethylzinc (B1204448) (ZnMe2) to the η3:η1-allylalkoxynickel complex leads to the efficient scission of the Ni-O bond, generating a more stable η3-allyl(methyl)nickel species. This new intermediate is no longer susceptible to the reverse reaction and can proceed through subsequent steps of the catalytic cycle, such as reductive elimination. acs.org
Silylation: The addition of trimethylsilyl (B98337) chloride (Me3SiCl) serves a similar purpose. It effectively traps the alkoxide portion of the intermediate, again preventing the reverse oxidative cyclization. This strategy was shown to be effective even for intermediates derived from ketones like acetone, which are particularly prone to reversibility. acs.org
These interventions are crucial for ensuring high conversion and yield in catalytic cycles where the initial oxidative cyclization is readily reversible. acs.org
Carbonylative Coupling Reactions of 1,3-Dienes
Nickel-catalyzed carbonylative coupling reactions represent a powerful method for constructing complex molecules by incorporating a molecule of carbon monoxide (CO). nih.govacs.org For 1,3-dienes, this can be achieved through multi-component reactions. A notable example is the nickel-catalyzed four-component coupling of 1,3-butadiene, an arylboronic acid, an alkyl bromide, and carbon monoxide to synthesize β,γ-unsaturated ketones. nih.govacs.org This reaction is characterized by its high step economy and excellent 1,4-regioselectivity under mild conditions. nih.gov
The proposed mechanism for such transformations involves several key steps. acs.org Initially, a nickel(II) complex undergoes transmetalation with the arylboronic acid to form an aryl nickel intermediate. This is followed by the migratory insertion of CO to generate an acyl nickel species. This intermediate then participates in subsequent steps involving the alkyl bromide and the 1,3-diene to form the final product and regenerate the nickel catalyst. acs.org The strong binding affinity between nickel and CO can sometimes be a challenge in catalysis, but effective systems have been developed to overcome this. acs.org Furthermore, η3-allyl(methyl)nickel complexes, formed via the strategies mentioned in section 3.2.1.2, can also undergo carbonylative coupling under a carbon monoxide atmosphere, demonstrating the versatility of these intermediates. acs.org
Polymerization Studies and Associated Mechanistic Insights
While specific polymerization studies on this compound are not extensively detailed in the literature, significant insights can be drawn from studies on its close structural analog, 2,3-diphenyl-1,3-butadiene. acs.orgacs.org The bulky phenyl substituents in this monomer heavily influence its polymerization behavior, a characteristic that is expected to be shared by the dibenzyl derivative.
The anionic polymerization of 2,3-diphenyl-1,3-butadiene has been shown to proceed in a living manner, particularly in polar aprotic solvents like tetrahydrofuran (B95107) (THF). acs.orgacs.org Using initiators such as cumylpotassium or s-butyllithium (s-BuLi), this process yields polymers with well-controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1). acs.orgacs.org
Key characteristics of this polymerization pathway include:
Microstructure: Spectroscopic analysis reveals that the polymer microstructure consists exclusively of the 1,4-addition product. No 1,2- or 3,4-addition is observed, which is attributed to the steric hindrance at the 2- and 3-positions. acs.orgacs.org
Stereochemistry: The polymer chain is composed of a high percentage of cis-1,4 units (approximately 90%) with the remainder being trans-1,4 units when polymerized in THF at -78 °C. acs.org
Physical Properties: The resulting poly(2,3-diphenyl-1,3-butadiene) exhibits a glass transition temperature (Tg) of 98 °C and a melting point of 170 °C, indicating a semi-crystalline nature. acs.org
The table below summarizes the results of the anionic polymerization of 2,3-diphenyl-1,3-butadiene under various conditions. acs.org
| Initiator | Solvent | Temperature (°C) | Mn (calc) | Mn (obsd) | Mw/Mn |
| Cumylpotassium | THF | -78 | 2,600 | 2,600 | 1.07 |
| Cumylpotassium | THF | -78 | 13,000 | 13,000 | 1.05 |
| s-BuLi | THF | -78 | 5,000 | 5,000 | 1.04 |
| s-BuLi | Benzene | 40 | 5,000 | 4,900 | 1.05 |
Data for the analog 2,3-diphenyl-1,3-butadiene.
In contrast, radical polymerization of the same monomer also proceeds but yields a polymer with a higher Tg of 116 °C and no observed melting point, suggesting an amorphous structure. acs.org
Photochemically initiated processes offer an alternative pathway for the polymerization of diene monomers. The photolysis of 1,3-butadiene in solution leads to the formation of polymers alongside cyclic isomers like cyclobutene (B1205218) and dimers. ibm.com The formation of these products is believed to arise from the isomerization of the electronically excited state of the diene monomer. ibm.com
In the gas phase, the mechanism appears to be different, with polymer formation showing an induction period and a dependence on the square of the absorbed photons. This suggests that the polymer is not formed directly from the excited monomer but rather from the photolysis of a volatile product generated in a primary photochemical step. ibm.com
More advanced methods utilize visible light in conjunction with transition metal photocatalysts to initiate polymerization or related reactions. nih.gov For instance, iridium complexes can be used to activate dienes towards [2+2] cycloaddition reactions using visible light, a process that proceeds via an energy transfer mechanism. nih.gov Additionally, free radical polymerization can be initiated using dye-based photoinitiating systems, which can be activated by various light sources, including LEDs and natural sunlight, offering a greener and more versatile approach to polymerization. researchgate.net These general principles of photoinitiation are applicable to a wide range of monomers, including dienes like this compound.
Computational and Theoretical Chemistry of 2,3 Dibenzyl 1,3 Butadiene
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Heterogeneous Catalysis
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a cornerstone of modern computational catalysis, enabling the accurate modeling of chemical reactions in complex environments such as on the surface of a heterogeneous catalyst. nih.govscienceopen.comresearchgate.net This approach partitions the system into two regions: a smaller, electronically significant part where the reaction occurs (the QM region), and the larger surrounding environment (the MM region).
For a reaction involving 2,3-dibenzyl-1,3-butadiene on a heterogeneous catalyst (e.g., a metal oxide or zeolite), the QM region would typically include the diene molecule and the active site of the catalyst. This allows for a high-level quantum mechanical calculation of bond-breaking and bond-forming events, providing accurate reaction pathways and activation energies. The remainder of the catalyst support and any solvent would be treated with less computationally expensive molecular mechanics force fields. researchgate.netrsc.org
A practical example of this methodology is seen in studies of 1,3-butadiene (B125203) production from 2,3-butanediol (B46004) over silica-supported phosphate (B84403) catalysts. chemrxiv.orgresearchgate.netchemrxiv.org In these studies, QM/MM (specifically, ONIOM) calculations were used to model the catalyst and elucidate the reaction mechanism. chemrxiv.orgresearchgate.netchemrxiv.org Researchers were able to identify key intermediates and transition states, revealing that the reaction proceeds through an epoxide-forming nucleophilic substitution followed by an E2 elimination. researchgate.net This approach also allowed for the investigation of how different metal centers (like Cesium) in the catalyst influence electronic properties and, consequently, product selectivity. chemrxiv.orgchemrxiv.org
Applying this framework to this compound could similarly unravel its behavior in catalytic processes. For instance, QM/MM simulations could model its adsorption onto a catalyst surface, predict the most favorable reaction pathways for transformations like hydrogenation or polymerization, and quantify the energetic barriers involved. This predictive power is invaluable for the rational design of new catalysts with enhanced activity and selectivity for reactions involving substituted dienes. researchgate.net
Computational Prediction of Substituent Effects on Reactivity and Selectivity
Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting how substituents on a molecule influence its chemical reactivity and the selectivity of its reactions. nih.govrsc.org For this compound, the key locations for substituent effects are the phenyl rings of the benzyl (B1604629) groups. By adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to these rings, the electronic properties of the entire diene system can be modulated.
The foundation for these predictions lies in Frontier Molecular Orbital (FMO) theory, which posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ijcrcps.com In a typical "normal electron demand" Diels-Alder reaction, the diene's HOMO interacts with the dienophile's LUMO. The smaller the energy gap between these orbitals, the more favorable and faster the reaction. rsc.orgijcrcps.com
Predicted Electronic Effects of Substituents:
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) on the phenyl rings would increase the electron density of the conjugated system. This is predicted to raise the energy of the HOMO of this compound, making it a better electron donor. ijcrcps.com
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) would pull electron density away from the diene system. This is predicted to lower the energy of both the HOMO and LUMO, making the diene a poorer electron donor in normal demand reactions but potentially a better diene in "inverse electron demand" scenarios. ijcrcps.com
These electronic perturbations directly impact the activation barriers of reactions. For a normal electron demand Diels-Alder reaction, an EDG on the diene would decrease the HOMO-LUMO gap, thereby lowering the activation energy and increasing the reaction rate. Conversely, an EWG would increase this gap, leading to a higher activation barrier. rsc.orgijcrcps.com Computational studies on various substituted dienes, including butadienes and cyclopentadienes, have consistently validated these trends. researchgate.netnih.gov
The following interactive tables illustrate the predicted effects of placing a substituent at the para-position of the phenyl rings on the electronic properties and reaction energetics of this compound in a model Diels-Alder reaction.
Table 1: Predicted Frontier Orbital Energies for Substituted this compound Note: Values are hypothetical and for illustrative purposes based on established chemical principles.
| Substituent (R) | Substituent Type | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| -OCH₃ | Electron-Donating | -5.80 | 1.10 | 6.90 |
| -CH₃ | Weakly Donating | -6.05 | 1.00 | 7.05 |
| -H | Unsubstituted | -6.20 | 0.95 | 7.15 |
| -Cl | Weakly Withdrawing | -6.35 | 0.80 | 7.15 |
| -NO₂ | Electron-Withdrawing | -6.70 | 0.50 | 7.20 |
Table 2: Predicted Activation Energy for the Diels-Alder Reaction with a Model Dienophile Note: Values are hypothetical and for illustrative purposes based on established chemical principles.
| Diene Substituent (R) | Predicted Relative Activation Energy (ΔE‡) (kcal/mol) | Predicted Reaction Rate |
| -OCH₃ | -2.5 | Fastest |
| -CH₃ | -1.0 | Faster |
| -H | 0.0 | Reference |
| -Cl | +1.2 | Slower |
| -NO₂ | +3.0 | Slowest |
These computational predictions provide critical insights that can guide synthetic efforts. By strategically choosing substituents, chemists can fine-tune the reactivity and selectivity of this compound to achieve desired outcomes in chemical synthesis and materials science. longdom.org
Applications of 2,3 Dibenzyl 1,3 Butadiene in Advanced Organic Synthesis and Materials Science
Strategic Role as a Building Block in Complex Chemical Synthesis
In the field of complex chemical synthesis, 2,3-Dibenzyl-1,3-butadiene serves as a versatile four-carbon synthon, primarily through its participation in cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a key transformation for this diene. atc.iomasterorganicchemistry.combritannica.com By reacting with various dienophiles, it can be used to construct intricate cyclic and polycyclic frameworks that are precursors to a wide range of complex target molecules.
The presence of the benzyl (B1604629) groups influences the reactivity and stereoselectivity of the Diels-Alder reaction. These bulky substituents can direct the approach of the dienophile, leading to specific stereoisomers of the resulting cyclohexene derivatives. masterorganicchemistry.com This control over stereochemistry is crucial in the synthesis of biologically active compounds and natural products where specific three-dimensional arrangements of atoms are essential for their function.
Furthermore, the benzyl groups can be chemically modified in subsequent synthetic steps. For instance, the aromatic rings can undergo electrophilic substitution reactions, or the benzylic positions can be functionalized, adding to the molecular complexity and providing handles for further transformations. This versatility makes this compound a strategic component in multistep synthetic sequences.
Contribution to the Development of Specialty Polymers and Advanced Materials
The ability of 1,3-butadiene (B125203) and its derivatives to undergo polymerization is a fundamental aspect of synthetic rubber and plastics production. wikipedia.orgamericanchemistry.comnih.gov this compound, with its reactive diene system, is a monomer that can be polymerized to create novel polymeric materials with tailored properties. nih.govrsc.org
The polymerization of this compound can lead to the formation of polymers with unique architectures. Depending on the polymerization method employed, such as anionic, cationic, or coordination polymerization, the resulting polymer can have different microstructures (cis-1,4, trans-1,4, and vinyl). wikipedia.orgacs.orgacs.org Anionic living polymerization, for instance, is known to produce polymers with well-controlled molecular weights and narrow molecular weight distributions, which is a key advantage in designing materials with specific performance characteristics. acs.orgacs.org
The presence of the bulky benzyl side groups can influence the polymerization process and the resulting polymer chain structure. These groups may affect the rate of polymerization and the stereochemistry of the monomer insertion. The resulting polymers can be homopolymers of this compound or copolymers with other monomers, allowing for the creation of a wide range of polymeric materials, from elastomers to rigid plastics. nih.govvt.eduuni-bayreuth.de
Below is an interactive data table summarizing the typical outcomes of anionic polymerization of a related compound, 2,3-diphenyl-1,3-butadiene (B1231347), which can provide insights into the potential polymerization behavior of this compound. acs.orgacs.org
| Initiator | Solvent | Temperature (°C) | Polymer Yield (%) | Mn (obsd) | Mw/Mn | Microstructure |
| Cumylpotassium | THF | -78 | 100 | 2600 | 1.07 | 1,4-addition |
| s-BuLi | THF | -78 | 100 | 13000 | 1.05 | 1,4-addition |
| Potassium naphthalenide | Benzene | 40 | 90 | 50000 | nearly monodisperse | 1,4-addition |
This data is for the anionic polymerization of 2,3-diphenyl-1,3-butadiene and is presented as an illustrative example. acs.orgacs.org
The incorporation of the dibenzyl moiety into a polymer backbone has a profound impact on the material's properties. The large, aromatic benzyl groups increase the steric hindrance along the polymer chain, which can restrict chain mobility and lead to a higher glass transition temperature (Tg). nih.gov A higher Tg results in a material that is more rigid and dimensionally stable at elevated temperatures.
The properties of polymers derived from substituted butadienes are highly dependent on the nature of the substituent. researchgate.net For instance, the introduction of phenyl groups in poly(1-phenyl-1,3-butadiene) has been shown to significantly affect the thermal properties of the resulting polymer. nih.gov Similarly, the dibenzyl groups in poly(this compound) are expected to impart unique mechanical, thermal, and optical properties to the resulting materials.
The following table outlines the expected influence of the dibenzyl moiety on various polymer properties.
| Property | Influence of Dibenzyl Moiety | Rationale |
| Glass Transition Temperature (Tg) | Increase | Increased steric hindrance and reduced chain mobility. nih.gov |
| Thermal Stability | Increase | Aromatic rings contribute to thermal resistance. |
| Solubility | Modified | The bulky, nonpolar groups affect solvent compatibility. |
| Refractive Index | Increase | High electron density of the aromatic rings. |
| Mechanical Strength | Potentially Increased | Interchain interactions and rigidity. researchgate.net |
Utility in the Production of Fine Chemicals and Pharmaceutical Intermediates
The versatility of 1,3-butadiene as a building block extends to the synthesis of a wide array of industrial chemicals and intermediates. americanchemistry.comjuniperpublishers.comjuniperpublishers.com Derivatives of butadiene are employed in the production of adiponitrile, chloroprene, and other important chemical feedstocks. nih.govjuniperpublishers.com
The chemical reactivity of this compound makes it a potential precursor for the synthesis of fine chemicals and pharmaceutical intermediates. The Diels-Alder reaction, as mentioned earlier, can be utilized to create complex cyclic molecules that may serve as scaffolds for the development of new therapeutic agents. The resulting cyclohexene derivatives can be further elaborated through various organic transformations to introduce functional groups and build up the molecular complexity required for pharmaceutical activity.
Future Research Directions and Emerging Opportunities for 2,3 Dibenzyl 1,3 Butadiene Research
Pioneering Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should focus on pioneering sustainable methods for the synthesis of 2,3-dibenzyl-1,3-butadiene that maximize atom economy. mdpi.com
Key areas for exploration include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Moving beyond classical methods, the application of modern cross-coupling strategies could provide highly efficient and selective pathways. Methodologies like Suzuki, Heck, and Stille couplings, which are staples for diene synthesis, could be optimized for this specific target. organic-chemistry.orgwikipedia.org A particularly promising avenue is the development of catalytic systems based on earth-abundant metals like iron or manganese, reducing reliance on expensive and rare metals like palladium. rsc.orgacs.org
C-H Activation Strategies: A paradigm shift in synthetic efficiency involves the direct functionalization of carbon-hydrogen (C-H) bonds. englelab.comresearchgate.net Research into rhodium or palladium-catalyzed C-H activation could enable the construction of the this compound scaffold from simpler, readily available precursors, avoiding the need for pre-functionalized starting materials and minimizing waste. acs.org
Redox-Neutral and Rearrangement Reactions: Investigating redox-neutral processes, such as the rearrangement of corresponding alkylallenes or skipped enynes, offers an inherently atom-economical approach as it involves the reorganization of atoms within the substrate without the need for external oxidants or reductants. mdpi.comdntb.gov.ua
Discovery of Novel Reactivity Modes and Catalytic Systems
The unique steric environment created by the two benzyl (B1604629) groups in this compound may unlock novel reactivity patterns not observed in less hindered dienes.
Future investigations should target:
Advanced Cycloaddition Reactions: The Diels-Alder reaction is a fundamental transformation of conjugated dienes. wikipedia.org The steric hindrance in this compound could lead to unusual regio- and stereoselectivity in these cycloadditions, potentially favoring the formation of otherwise inaccessible adducts. nih.govlibretexts.orgrsc.org Exploring reactions with a wide range of dienophiles under various catalytic conditions (Lewis acid or organocatalysis) could reveal unique synthetic pathways.
Catalytic Difunctionalization: Modern transition-metal catalysis allows for the simultaneous introduction of two different functional groups across the diene system. rsc.org Developing catalytic systems (e.g., using nickel, copper, or cobalt) for the hydrofunctionalization (such as hydroamination or hydroalkoxylation) acs.org or difunctionalization of this compound would rapidly generate molecular complexity and provide access to a diverse library of novel compounds. nih.gov
Use as a Ligand in Catalysis: Dienes are known to act as ligands in organometallic chemistry. wikipedia.org The specific steric and electronic properties of this compound could make it a valuable ligand for influencing the outcome of various catalytic transformations, potentially inducing high levels of asymmetry or controlling selectivity in reactions like polymerization or cross-coupling.
Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Probes
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced, time-resolved spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states involved in reactions of this compound.
Promising techniques to employ include:
Operando Spectroscopy: Techniques such as in situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactions as they occur. youtube.com Applying these methods could help elucidate the precise mechanism of catalytic cycles, identify catalyst deactivation pathways, and optimize reaction conditions for synthesizing or functionalizing this compound.
Kinetics and Isotope Labeling Studies: Detailed kinetic analysis, combined with isotope labeling experiments, can unravel the sequence of bond-making and bond-breaking events. This would be particularly useful for understanding the regioselectivity of cycloaddition or functionalization reactions where the benzyl groups may exert significant electronic or steric influence.
Specialized Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to intercept and characterize fleeting catalytic intermediates, providing direct evidence for proposed mechanistic pathways.
Computational Design and Targeted Synthesis of Next-Generation Dibenzyl Butadiene Analogues
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. mit.edunaiss.se
Future research in this area could focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and reaction energetics of this compound. researchgate.netnih.gov Such studies can predict its reactivity in cycloaddition reactions, rationalize observed selectivities, and guide the selection of appropriate dienophiles or catalytic systems. ias.ac.inmdpi.com
Designing Functional Analogues: By computationally modifying the structure, for example, by introducing substituents on the benzyl rings or replacing them with other aryl or alkyl groups, new analogues with tailored electronic and steric properties can be designed. mdpi.com This in silico approach can accelerate the discovery of next-generation dienes for specific applications, such as monomers for high-performance polymers or ligands for precision catalysis. nih.govmit.edu
Modeling Polymer Properties: If this compound is used as a monomer, computational modeling can predict the properties of the resulting polymer, such as its thermal stability, mechanical strength, and optical properties, thereby guiding the synthesis of new materials with desired characteristics. mdpi.com
Exploration of Niche Applications in Interdisciplinary Scientific Domains
The unique combination of a conjugated diene core and bulky aromatic side groups suggests that this compound and its derivatives could find applications in several advanced, interdisciplinary fields.
Potential areas for exploration include:
Materials Science: Conjugated dienes are fundamental monomers for synthetic rubbers and polymers. wikipedia.orgsemanticscholar.org The incorporation of the rigid, bulky benzyl groups could lead to polymers with enhanced thermal stability, high refractive index, or specific mechanical properties, making them suitable for specialty plastics or advanced coatings. mdpi.com
Organic Electronics: The π-conjugated system of the diene, coupled with the aromatic benzyl groups, forms a scaffold that could be a building block for organic electronic materials. nih.gov By synthesizing analogues with extended conjugation or specific electron-donating/withdrawing groups, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Sensing: The reactivity of the diene moiety, particularly in cycloaddition reactions, could be exploited for chemical sensing applications. rsc.org For instance, a polymer incorporating this diene could be designed to undergo a detectable change (e.g., in fluorescence or color) upon reacting with a specific analyte, forming the basis of a selective sensor.
Future Research Directions for this compound
| Research Area | Key Objectives | Potential Impact |
| Sustainable Synthesis | Develop atom-economical routes using C-H activation and earth-abundant metal catalysts. | Reduce waste, lower costs, and improve the environmental footprint of synthesis. |
| Novel Reactivity | Investigate sterically influenced cycloadditions and develop novel catalytic difunctionalization reactions. | Access new molecular architectures and create libraries of complex functionalized molecules. |
| Mechanistic Studies | Employ in situ spectroscopic techniques (NMR, IR) to probe reaction intermediates and transition states. | Enable rational optimization of reaction conditions and facilitate the discovery of new catalytic systems. |
| Computational Design | Use DFT to predict reactivity and design next-generation analogues with tailored electronic properties. | Accelerate the discovery of new materials and catalysts with desired functions. |
| Interdisciplinary Applications | Explore use as a monomer for specialty polymers and as a building block for organic electronic materials. | Develop high-performance materials for advanced technologies in electronics, sensing, and materials science. |
Q & A
Q. What are the recommended synthetic routes for 2,3-Dibenzyl-1,3-butadiene, and how can reaction efficiency be optimized?
Synthesis typically involves benzylation of 1,3-butadiene precursors using benzyl halides under controlled conditions. A stepwise approach could include:
- Allylic benzylation : Utilize palladium-catalyzed cross-coupling or nucleophilic substitution to introduce benzyl groups at the 2- and 3-positions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing intermediates.
- Purification : Column chromatography with silica gel (60–120 mesh) and hexane/ethyl acetate gradients ensures high purity (>95%) .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of benzylating agents to avoid over-substitution .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic analysis :
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths, electron density distribution, and stability of conformers .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Thermal stability : Store at 2–8°C in amber vials to prevent polymerization or oxidation .
- Light sensitivity : UV exposure may induce [4+2] cycloadditions; use inert atmospheres (N/Ar) during reactions .
- Hazard mitigation : Refer to safety data sheets (SDS) for flammability (Category 2, H225) and ensure fume hood use during synthesis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reaction kinetics for Diels-Alder reactions involving this compound?
- Mechanistic studies : Use transition state theory (TST) to model activation energies and compare with experimental Arrhenius plots. Discrepancies may arise from solvent effects or catalyst interactions .
- Benchmarking : Cross-validate DFT results (e.g., M06-2X/cc-pVTZ) with kinetic isotope effects (KIE) or Hammett parameters to refine computational models .
Q. What strategies are effective for analyzing conflicting toxicity or environmental impact data for 1,3-butadiene derivatives?
- Risk assessment frameworks : Apply the US EPA’s inhalation unit risk (IUR) model (Risk = IUR × EC) to reconcile discrepancies in carcinogenicity studies. For example, IUR values for 1,3-butadiene analogs range from to (µg/m) .
- Meta-analysis : Pool data from EPA HERO database entries (1998–present) using inclusion criteria like exposure duration and population heterogeneity .
Q. How does the steric bulk of benzyl groups influence the regioselectivity of this compound in cycloaddition reactions?
- Steric maps : Molecular mechanics simulations (e.g., MM2) quantify steric hindrance, predicting preferential reaction at less hindered sites.
- Experimental validation : Compare yields of [4+2] adducts with electron-deficient dienophiles (e.g., 3-nitrocoumarins) under varying temperatures .
Q. What advanced techniques are recommended for detecting low-concentration degradation products of this compound in environmental samples?
- Chromatography : GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) detects trace aromatic byproducts (e.g., benzaldehyde derivatives) .
- Quantitation : Use isotope-dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., benzene-d) to improve accuracy .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
